

chemical structure and properties of (3R,11Z)-3-hydroxyoctadecenoyl-CoA

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Compound of Interest

Compound Name: (3R,11Z)-3-hydroxyoctadecenoyl-CoA

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(3R,11Z)-3-hydroxyoctadecenoyl-CoA: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,11Z)-3-hydroxyoctadecenoyl-CoA is a crucial intermediate in the mitochondrial beta-oxidation of unsaturated fatty acids. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and biological significance. Detailed methodologies for its analysis are presented, alongside a discussion of its role in cellular metabolism. This document serves as a valuable resource for researchers investigating fatty acid metabolism and its implications in health and disease.

Chemical Structure and Properties

(3R,11Z)-3-hydroxyoctadecenoyl-CoA is a long-chain acyl-CoA thioester. Its structure consists of an 18-carbon fatty acid chain with a hydroxyl group at the third carbon (C3) in the (R) configuration and a cis double bond between the eleventh and twelfth carbons (C11 and C12). This acyl chain is linked to coenzyme A via a thioester bond.

Chemical Structure

The IUPAC name for this molecule is S-[2-[3-[[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3R,11Z)-3-hydroxyoctadec-11-enethioate.[1]

Physicochemical Properties

Specific experimental data for the physicochemical properties of **(3R,11Z)-3-hydroxyoctadecenoyl-CoA** are not readily available in the literature. However, computed properties provide valuable estimates.

Property	Value	Source
Molecular Formula	C39H68N7O18P3S	[1]
Monoisotopic Mass	1047.3555 Da	[1]
Predicted XlogP	0.5	[1]

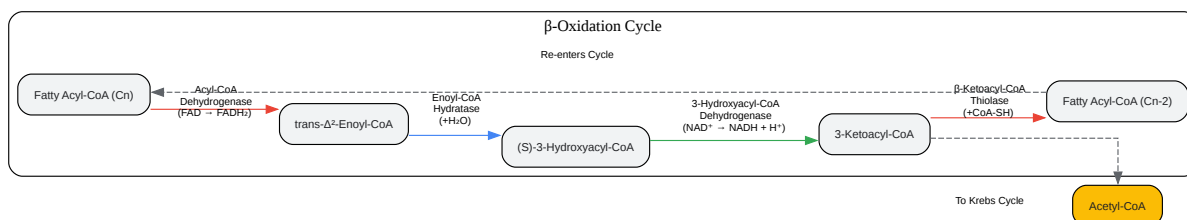
Biological Role: An Intermediate in Fatty Acid β -Oxidation

(3R,11Z)-3-hydroxyoctadecenoyl-CoA is a key intermediate in the mitochondrial beta-oxidation pathway, the primary metabolic process for breaking down fatty acids to produce energy.[2] Specifically, it is formed during the oxidation of (11Z)-octadecenoyl-CoA.

The metabolism of unsaturated fatty acids requires auxiliary enzymes to handle the double bonds. For an oleic acid-derived chain like (11Z)-octadecenoyl-CoA, beta-oxidation proceeds normally until the cis-double bond is near the thioester group. An isomerase then converts the cis-double bond to a trans-double bond, allowing beta-oxidation to continue. The formation of the 3-hydroxy intermediate is a critical step in this cycle.

Fatty Acid β -Oxidation Pathway

The breakdown of fatty acyl-CoAs in the mitochondria occurs through a four-step cyclical process.



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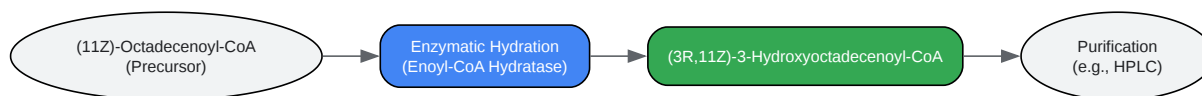
Fatty Acid β -Oxidation Cycle

Experimental Protocols

Due to the commercial unavailability of **(3R,11Z)-3-hydroxyoctadecenoyl-CoA**, researchers often need to synthesize it or rely on its generation within biological samples for analysis.

General Synthesis of (3R)-3-Hydroxyacyl-CoAs

A specific, detailed synthesis protocol for **(3R,11Z)-3-hydroxyoctadecenoyl-CoA** is not published. However, a general enzymatic approach for the synthesis of 3-hydroxyacyl-CoAs can be adapted. This typically involves the hydration of the corresponding enoyl-CoA precursor catalyzed by an enoyl-CoA hydratase.



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General Synthesis Workflow

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The analysis of long-chain acyl-CoAs like **(3R,11Z)-3-hydroxyoctadecenoyl-CoA** is effectively achieved using LC-MS/MS.

Objective: To quantify the levels of **(3R,11Z)-3-hydroxyoctadecenoyl-CoA** in a biological matrix.

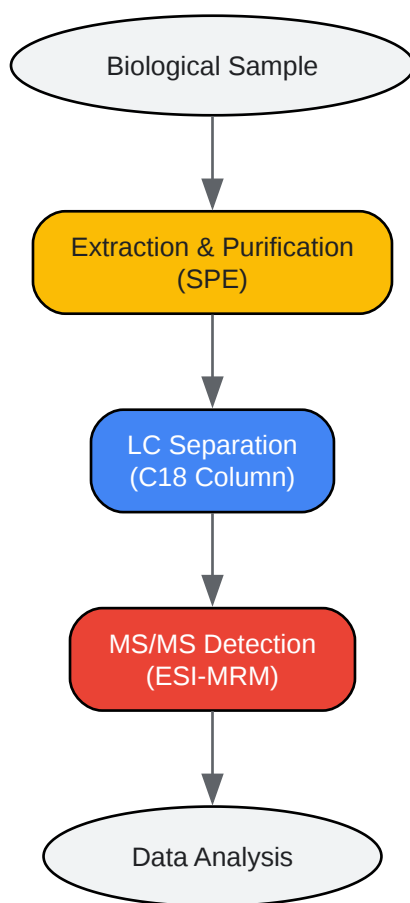
Materials:

- Biological sample (e.g., cell lysate, tissue homogenate)
- Internal standard (e.g., a structurally similar odd-chain 3-hydroxyacyl-CoA)
- Acetonitrile, methanol, water (LC-MS grade)
- Formic acid or ammonium hydroxide
- Solid-phase extraction (SPE) cartridges
- High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer

Protocol:

- Sample Preparation:
 - Homogenize the biological sample in a suitable buffer.
 - Add the internal standard to the homogenate.
 - Perform a protein precipitation step, typically with cold acetonitrile.
 - Centrifuge to pellet the precipitated proteins.
 - Isolate the supernatant containing the acyl-CoAs.

- Further purify and concentrate the acyl-CoAs using solid-phase extraction (SPE).
- LC Separation:
 - Employ a C18 reversed-phase column.
 - Use a gradient elution with a mobile phase consisting of water and acetonitrile, often with an additive like formic acid or ammonium hydroxide to improve peak shape and ionization.
- MS/MS Detection:
 - Utilize electrospray ionization (ESI) in positive ion mode.
 - Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
 - Select a precursor ion corresponding to the $[M+H]^+$ of **(3R,11Z)-3-hydroxyoctadecenoyl-CoA**.
 - Monitor for characteristic product ions resulting from the fragmentation of the precursor ion.



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LC-MS/MS Analysis Workflow

Conclusion

(3R,11Z)-3-hydroxyoctadecenoyl-CoA is a vital, yet often overlooked, metabolite in the intricate process of fatty acid oxidation. While specific experimental data remains scarce, its structural features and position within a well-established metabolic pathway provide a solid foundation for its study. The analytical techniques outlined in this guide offer a robust framework for its quantification in biological systems, paving the way for a deeper understanding of its role in metabolic health and disease. Further research into the specific enzymes that process this intermediate and its potential regulatory functions is warranted.

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